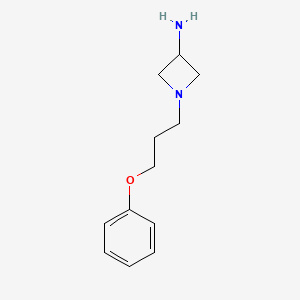

1-(3-Phenoxypropyl)azetidin-3-amine

Description

Propriétés

Numéro CAS |

1343245-88-4 |

|---|---|

Formule moléculaire |

C12H18N2O |

Poids moléculaire |

206.28 g/mol |

Nom IUPAC |

1-(3-phenoxypropyl)azetidin-3-amine |

InChI |

InChI=1S/C12H18N2O/c13-11-9-14(10-11)7-4-8-15-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10,13H2 |

Clé InChI |

YTCOSMQDFOWPBU-UHFFFAOYSA-N |

SMILES |

C1C(CN1CCCOC2=CC=CC=C2)N |

SMILES canonique |

C1C(CN1CCCOC2=CC=CC=C2)N |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that azetidine derivatives, including 1-(3-Phenoxypropyl)azetidin-3-amine, exhibit promising anticancer properties. For instance, compounds with azetidine structures have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7. The structure-activity relationship (SAR) studies have shown that modifications to the azetidine framework can enhance anticancer efficacy, with some derivatives displaying IC50 values in the low micromolar range against these cancer cells .

PDE10A Inhibitors

Another significant application of azetidine derivatives is in the development of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is implicated in various neurological disorders, and azetidine-based compounds have been shown to improve water solubility and bioavailability compared to traditional scaffolds. For example, replacing phenyl groups with azetidine rings has led to compounds with enhanced pharmacokinetic properties, making them suitable candidates for further development in treating conditions like schizophrenia .

Synthesis Methodologies

Efficient Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies. One notable approach involves a straightforward synthesis of azetidine derivatives using commercially available starting materials. This method has demonstrated high yields and purity levels, making it an attractive option for researchers aiming to produce this compound for further study .

Single-Step Synthesis

Recent advancements have introduced single-step synthetic routes that streamline the production of azetidine derivatives. These methods utilize readily available reagents and have been optimized to enhance yield and reduce reaction time, thereby facilitating the rapid generation of compound libraries for biological evaluation .

Biological Evaluations

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary data suggest that compounds within this class can significantly suppress tumor growth in xenograft models, indicating their potential as effective anticancer agents. Further investigations are needed to elucidate their mechanisms of action and optimize their pharmacological profiles .

Potential for Treating Metabolic Disorders

Additionally, azetidine derivatives have been explored as β3 adrenergic receptor agonists, which are beneficial in treating metabolic disorders such as obesity and type II diabetes. The selectivity of these compounds for β3 receptors over β1 and β2 receptors may lead to fewer side effects commonly associated with other adrenergic agents .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key differences among azetidine and piperidine derivatives, as well as substituent variations, are summarized below:

Key Observations:

- Ring Size Effects : The azetidine ring (4-membered) imposes greater torsional strain and rigidity compared to piperidine (6-membered), which may influence binding affinity in biological systems.

- Molecular Weight and Lipophilicity: Piperidine derivatives (e.g., 1-(3-Phenoxypropyl)piperidin-3-amine) have higher molecular weights and may display improved membrane permeability due to increased lipophilicity .

Méthodes De Préparation

Nucleophilic Substitution on 1-Benzhydrylazetidin-3-yl Methanesulfonate

One effective method involves the use of 1-benzhydrylazetidin-3-yl methanesulfonate as a key intermediate. This compound can be synthesized from 1-benzhydryl-3-azetidinol and serves as a good leaving group substrate for nucleophilic displacement by amines.

- Procedure: The methanesulfonate intermediate is reacted with an amine nucleophile in acetonitrile solvent at elevated temperatures (around 80 °C), often with 2 equivalents of the amine to drive the reaction to completion.

- Outcome: This reaction typically yields azetidine-3-amine derivatives in moderate to good yields (up to 72% isolated yield reported).

- Example: Using piperidine as the nucleophile afforded 1-(1-benzhydrylazetidin-3-yl)piperidine with a 72% yield after purification by column chromatography.

This method is adaptable to various amines, enabling the preparation of diverse azetidin-3-amine derivatives, including those with phenoxypropyl substituents by employing 3-phenoxypropylamine as the nucleophile.

Phase Transfer Catalysis for 3-Phenoxyazetidine Synthesis

A patented process describes the preparation of 3-phenoxyazetidines, which are structurally related to this compound, via phase transfer catalysis:

- Starting Materials: Phenol, an alkali metal base, and 1-diphenylmethyl-3-alkane sulphonyloxyazetidine.

- Catalyst: Tetrabutylammonium bromide (a phase transfer catalyst) facilitates the reaction between hydrophobic and hydrophilic phases.

- Reaction: The phenol nucleophile displaces the sulphonyloxy group to form 1-diphenylmethyl-3-phenoxyazetidine.

- Hydrogenolysis: Subsequent hydrogenolysis using palladium on carbon in methanol or ethanol with triethylamine removes the diphenylmethyl protecting group, yielding the free 3-phenoxyazetidine.

- Advantages: The presence of triethylamine prevents dimerization side reactions, improving yield and purity.

- Application: This method provides a high-yield, scalable route to 3-phenoxyazetidines, which can be further functionalized to this compound by appropriate alkylation or amination steps.

Single-Step Synthesis of Azetidine-3-amines via Direct Amination

Another approach involves direct displacement of a suitable leaving group on azetidine intermediates with amines:

- Key Intermediate: 1-benzhydryl-3-azetidinol derivatives converted to sulfonate esters.

- Reaction Conditions: Heating with amines in acetonitrile at 80 °C, often without additional base, using excess amine.

- Yields: Improved yields (up to 72%) compared to strain-release methods (around 56%).

- Purification: Typically involves silica gel chromatography.

- Scope: Allows incorporation of various amines, including 3-phenoxypropyl amine, to yield target azetidin-3-amine compounds.

Comparative Data Table of Preparation Methods

| Method | Key Intermediate | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution on 1-benzhydrylazetidin-3-yl methanesulfonate | 1-benzhydrylazetidin-3-yl methanesulfonate | MeCN, 80 °C, excess amine | Up to 72 | High yield, adaptable to various amines | Requires intermediate synthesis and purification |

| Phase transfer catalysis with hydrogenolysis | 1-diphenylmethyl-3-alkane sulphonyloxyazetidine | Phenol + base + tetrabutylammonium bromide; Pd/C hydrogenolysis with triethylamine | High (not explicitly quantified) | Scalable, prevents dimerization, minimal purification | Multi-step, requires hydrogenation setup |

| Direct amination of sulfonate esters | Sulfonate esters of azetidinol | MeCN, 80 °C, 2 equiv amine | 56-72 | Single-step amination, good yields | Sensitive to amine type, purification needed |

| Pd(II)-catalyzed intramolecular C-H amination | Amino-alkyl-Pd(IV) intermediates | Pd(II), benziodoxole tosylate, AgOAc | Up to 79 (related azetidines) | High functional group tolerance, innovative | Complex catalyst system, less common for phenoxypropyl derivatives |

Research Findings and Notes

- The use of 1-benzhydryl protecting groups facilitates the synthesis and purification of azetidine intermediates, which can be deprotected under mild hydrogenolysis conditions.

- Triethylamine or other tertiary amines stabilize azetidines during hydrogenolysis, preventing polymerization or dimerization side reactions.

- Phase transfer catalysis enables efficient nucleophilic substitution even with hydrophobic reactants, enhancing yield and scalability.

- Direct amination methods benefit from using excess amine to push equilibrium toward product formation.

- Recent palladium-catalyzed methods offer new synthetic routes but require advanced catalyst systems and are less established for this specific compound.

Q & A

Advanced Research Question

- In vitro assays : Test derivatives against target enzymes/receptors (e.g., kinase inhibition) with dose-response curves.

- Computational docking : Use AutoDock or Schrödinger to predict binding affinities .

- Data correlation : Compare experimental IC values with computational predictions to refine SAR models .

What are the best practices for ensuring data reproducibility in synthetic chemistry studies involving this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.